Cas no 1805656-82-9 (5-Chloro-3-(trifluoromethyl)picolinamide)
5-Chloro-3-(trifluoromethyl)picolinamide Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-(trifluoromethyl)picolinamide
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- Inchi: 1S/C7H4ClF3N2O/c8-3-1-4(7(9,10)11)5(6(12)14)13-2-3/h1-2H,(H2,12,14)
- InChI Key: MJZOCJFNMVFTEQ-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(N)=O)C(C(F)(F)F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- XLogP3: 1.6
- Topological Polar Surface Area: 56
5-Chloro-3-(trifluoromethyl)picolinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008990-250mg |
5-Chloro-3-(trifluoromethyl)picolinamide |
1805656-82-9 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
| Alichem | A029008990-1g |
5-Chloro-3-(trifluoromethyl)picolinamide |
1805656-82-9 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
| Chemenu | CM278084-1g |
5-Chloro-3-(trifluoromethyl)picolinamide |
1805656-82-9 | 95% | 1g |
$823 | 2021-08-18 | |
| Chemenu | CM278084-1g |
5-Chloro-3-(trifluoromethyl)picolinamide |
1805656-82-9 | 95% | 1g |
$823 | 2022-06-12 |
5-Chloro-3-(trifluoromethyl)picolinamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-Chloro-3-(trifluoromethyl)picolinamide
Introduction to 5-Chloro-3-(trifluoromethyl)picolinamide (CAS No. 1805656-82-9)
5-Chloro-3-(trifluoromethyl)picolinamide, with the CAS number 1805656-82-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro and a trifluoromethyl group, which contribute to its distinctive chemical and biological properties. The presence of these functional groups imparts specific reactivity and selectivity, making it a valuable candidate for various applications, particularly in drug discovery and development.
The molecular formula of 5-Chloro-3-(trifluoromethyl)picolinamide is C9H6ClF3N2O, and its molecular weight is approximately 244.6 g/mol. The compound's structure consists of a pyridine ring with a chloro substituent at the 5-position and a trifluoromethyl group at the 3-position, which are both attached to an amide functional group. This unique arrangement of functional groups provides a robust platform for exploring its potential in various biological systems.
In recent years, 5-Chloro-3-(trifluoromethyl)picolinamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels. For instance, it has been investigated for its ability to modulate the activity of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
One of the key areas of interest for 5-Chloro-3-(trifluoromethyl)picolinamide is its potential as an inhibitor of certain protein kinases. Protein kinases play crucial roles in cellular signaling pathways and are often implicated in the development and progression of diseases such as cancer. Research has demonstrated that this compound can selectively inhibit specific protein kinases, thereby disrupting aberrant signaling pathways and potentially leading to therapeutic benefits.
Beyond its enzymatic targets, 5-Chloro-3-(trifluoromethyl)picolinamide has also shown promise in modulating receptor activity. For example, it has been studied for its interactions with G protein-coupled receptors (GPCRs), which are important targets for many drugs. The ability to modulate GPCR activity can have wide-ranging effects on various physiological processes, making this compound a valuable tool for exploring receptor function and developing novel therapeutics.
The pharmacokinetic properties of 5-Chloro-3-(trifluoromethyl)picolinamide have also been extensively studied. Its stability in biological systems, bioavailability, and metabolic profile are critical factors that influence its potential as a therapeutic agent. Research has shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are essential for effective drug delivery.
In addition to its therapeutic potential, 5-Chloro-3-(trifluoromethyl)picolinamide has been explored for its use in chemical biology research. Its unique structure makes it an excellent probe for studying protein-protein interactions and other molecular processes. By using this compound as a tool molecule, researchers can gain insights into complex biological systems and identify new targets for drug development.
The safety profile of 5-Chloro-3-(trifluoromethyl)picolinamide is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its safety profile in humans.
In conclusion, 5-Chloro-3-(trifluoromethyl)picolinamide (CAS No. 1805656-82-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field of drug discovery.
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